Decamethoxin

Antimicrobial Efficacy Bisquaternary Ammonium Compounds Comparative Microbiological Study

Decamethoxin (CAS 38146-42-8) is a gemini bis-QAC antiseptic surpassing miramistin, chlorhexidine, and octenidine against MDR pathogens. Advantages: MBC 9.57 µg/mL at 10⁹ CFU/mL (6x lower than miramistin) for effective low-dose antisepsis under heavy bioburden; only 0.68% apoptosis in corneal cells with no mitotic disruption—ideal for ophthalmic solutions, nasal sprays, and oral rinses; stable activity across pH 6.0–8.0 (1.7-fold MBC shift). Suitable for wound care, surgical site prep, and hard surface disinfection. Research-grade solid ≥95% purity; bulk API available on request.

Molecular Formula C38H74Cl2N2O4
Molecular Weight 693.9 g/mol
CAS No. 38146-42-8
Cat. No. B607030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecamethoxin
CAS38146-42-8
SynonymsDecamethoxine;  Dekametoksin.
Molecular FormulaC38H74Cl2N2O4
Molecular Weight693.9 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-]
InChIInChI=1S/C38H74N2O4.2ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;;/h29-36H,11-28H2,1-10H3;2*1H/q+2;;/p-2/t31-,32-,33+,34+,35-,36-;;/m1../s1
InChIKeyLRQIWRXCHWNNEA-MWZFJMJKSA-L
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decamethoxin (CAS 38146-42-8): A Bisquaternary Ammonium Antimicrobial for Research & Formulation


Decamethoxin (CAS 38146-42-8) is a cationic bisquaternary ammonium compound belonging to the gemini surfactant class . Its structure features two positively charged nitrogen atoms linked by a decamethylene spacer and esterified with menthol-derived moieties, conferring both membrane-disruptive activity and unique physicochemical behavior [1]. The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and enveloped viruses, and is commercially available as a research-grade substance and pharmaceutical active ingredient primarily within the Ukrainian and Eastern European markets .

Why Generic Substitution of Decamethoxin Is Not Scientifically Justified


Substituting decamethoxin with other quaternary ammonium compounds (QACs) or even other bisquaternary ammonium compounds (bis-QACs) such as aethonium or miramistin is not straightforward due to compound-specific structural and mechanistic differences. Unlike simple monoquaternary ammonium antiseptics (e.g., benzalkonium chloride) that primarily rely on a single cationic head, the gemini structure of decamethoxin dictates a distinct interaction with phospholipid bilayers, influencing both membrane penetration kinetics and complex stability [1]. Furthermore, direct comparative studies reveal that decamethoxin's antimicrobial potency and cytotoxicity profile are not simply class-wide properties; its performance against resistant clinical isolates and its behavior under varying pH and microbial load conditions differ markedly from agents like miramistin and chlorhexidine [2]. Relying on a class-level inference without compound-specific data can lead to suboptimal antimicrobial selection and unexpected biological outcomes.

Decamethoxin (CAS 38146-42-8): Quantitative Comparative Evidence for Procurement Decisions


Decamethoxin Demonstrates Statistically Superior Antimicrobial Efficacy vs. Miramistin (p<0.001) in a Direct Head-to-Head Study

In a comparative microbiological study assessing antimicrobial efficacy against a wide range of opportunistic pathogens, decamethoxin at 0.02% concentration exhibited a statistically significant higher antimicrobial effect compared to miramistin at 0.01% concentration (p<0.001) [1]. This direct comparison highlights the compound's superior potency in an in vitro setting, which is a critical differentiator for applications requiring robust antimicrobial action at lower active concentrations.

Antimicrobial Efficacy Bisquaternary Ammonium Compounds Comparative Microbiological Study

Decamethoxin Exhibits Lower Cytotoxicity and Reduced Pro-Apoptotic Effects vs. Miramistin in Corneal Epithelial Cells Following Prolonged Exposure

A cytometric study following two-week daily instillation of decamethoxin (0.02%) and miramistin (0.01%) into the eyes of Vistar line male rats revealed a marked difference in cellular safety profiles. Decamethoxin caused minimal influence on anterior corneal epithelial cells, with a low increase in apoptosis (0.68%) and no significant difference in mitotic activity (p>0.05) [1]. In contrast, miramistin resulted in a significant increase in nuclear DNA fragmentation and a decrease in proliferative activity (p<0.05) [1]. This in vivo data indicates a more favorable therapeutic window for decamethoxin.

Cytotoxicity Apoptosis Ocular Safety Bisquaternary Ammonium Compounds

Decamethoxin Ranks Highest in Bacteriostatic Efficacy Against MDR Pseudomonas aeruginosa Compared to Polyhexanide, Octenidine, Miramistin, and Chlorhexidine

In a 2025 study published in Frontiers in Microbiology, the susceptibility of clinical multidrug-resistant (MDR) Pseudomonas aeruginosa strains was tested against a panel of modern antiseptics. The ranking of antiseptics by bacteriostatic efficacy was decamethoxine > polyhexanide > octenidine > miramistin > chlorhexidine [1]. Decamethoxine (0.1% and 0.02%) demonstrated the highest antimicrobial activity, with a bacteriostatic concentration of 63.2 ± 5.2 μg/mL [1]. This top-tier ranking against a critical MDR pathogen provides a strong evidence-based rationale for its selection.

Multidrug-Resistant Bacteria Pseudomonas aeruginosa Antiseptic Efficacy Bisquaternary Ammonium Compounds

Decamethoxin Demonstrates Lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Against S. aureus and E. coli vs. Miramistin

A comparative study assessing antimicrobial activity against clinical strains revealed that decamethoxin exhibits substantially lower MIC and MBC values compared to miramistin. For S. aureus, the MIC of decamethoxin was 0.75±0.06 µg/mL and MBC was 1.50±0.06 µg/mL, while miramistin required an MIC of 2.47±0.02 µg/mL and MBC of 4.97±0.66 µg/mL [1]. Similarly, for E. coli, decamethoxin's MIC was 4.48±0.98 µg/mL (MBC 8.97±2.97 µg/mL) versus miramistin's MIC of 9.16±2.9 µg/mL (MBC 18.3±3.72 µg/mL) [1]. This indicates a 2- to 3-fold greater potency for decamethoxin.

MIC MBC Staphylococcus aureus Escherichia coli Comparative Antiseptic Activity

Decamethoxin Maintains Superior Antimicrobial Activity Under High Microbial Load vs. Miramistin

The antimicrobial activity of antiseptics can be compromised in environments with high bioburden. A study comparing decamethoxin and miramistin under varying microbial loads found that decamethoxin's MBC remained more stable. At a high microbial load of 10⁹ CFU/mL, decamethoxin's MBC increased to 9.57±3.96 µg/mL, whereas miramistin's MBC rose dramatically to 59.65±20.1 µg/mL [1]. This represents a ~6.2-fold difference in required bactericidal concentration under heavy contamination, highlighting decamethoxin's robust performance in challenging conditions.

Microbial Load Bioburden Antiseptic Efficacy MBC

Decamethoxin Exhibits Greater pH-Dependent Stability in Bactericidal Activity vs. Miramistin

The performance of cationic antiseptics can be pH-sensitive. In a comparative study, decamethoxin's bactericidal activity (MBC) against staphylococcus strains shifted from 7.8±3.43 µg/mL at pH 6.0 to 4.73±1.42 µg/mL at pH 8.0, representing a 1.7-fold change [1]. In contrast, miramistin's MBC shifted from 15.21±3.70 µg/mL at pH 6.0 to 12.2±3.94 µg/mL at pH 8.0, a 2.7-fold change [1]. Decamethoxin not only maintained lower absolute MBC values but also exhibited less pH-dependent fluctuation in its bactericidal potency.

pH Stability Formulation Compatibility MBC Antiseptic Activity

Recommended Application Scenarios for Decamethoxin (CAS 38146-42-8) Based on Quantitative Evidence


Formulation of Ophthalmic or Mucosal Antiseptics Requiring High Efficacy and Low Cytotoxicity

Given the direct evidence that decamethoxin 0.02% provides superior antimicrobial efficacy compared to miramistin 0.01% (p<0.001) while simultaneously inducing minimal apoptosis (0.68% increase) and no mitotic disruption in corneal epithelial cells, it is an optimal candidate for ophthalmic solutions, nasal sprays, or oral rinses where prolonged contact with delicate tissues is expected. This is supported by in vivo data showing a favorable safety profile over miramistin [1].

Antiseptic Solutions for High-Bioburden Environments (e.g., Wound Irrigation, Surgical Site Preparation)

Decamethoxin's ability to maintain bactericidal activity under heavy microbial challenge—requiring only 9.57 µg/mL at 10⁹ CFU/mL compared to miramistin's 59.65 µg/mL—makes it uniquely suited for managing contaminated wounds or preparing surgical sites with high bacterial loads. Its stability under these conditions suggests a lower concentration can achieve the desired effect, reducing potential tissue irritation and formulation cost [2].

Development of Broad-Spectrum Disinfectants Targeting MDR Gram-Negative Pathogens

As demonstrated by its top ranking in a 2025 study against multidrug-resistant Pseudomonas aeruginosa (bacteriostatic concentration of 63.2 ± 5.2 μg/mL), decamethoxin is the most potent among tested antiseptics including polyhexanide, octenidine, miramistin, and chlorhexidine. This evidence positions decamethoxin as a preferred active ingredient for hard surface disinfectants or medical device sterilants intended for healthcare settings plagued by MDR bacteria [3].

Topical Antimicrobial Formulations with Broad pH Compatibility Requirements

The observed 1.7-fold variation in MBC across a pH range of 6.0 to 8.0, coupled with consistently lower absolute MBC values, indicates that decamethoxin can be reliably formulated into creams, gels, or solutions with diverse pH profiles without significant loss of bactericidal potency. This provides formulation scientists with greater flexibility compared to miramistin, which exhibits a more pronounced 2.7-fold shift in activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decamethoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.